Bupranolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

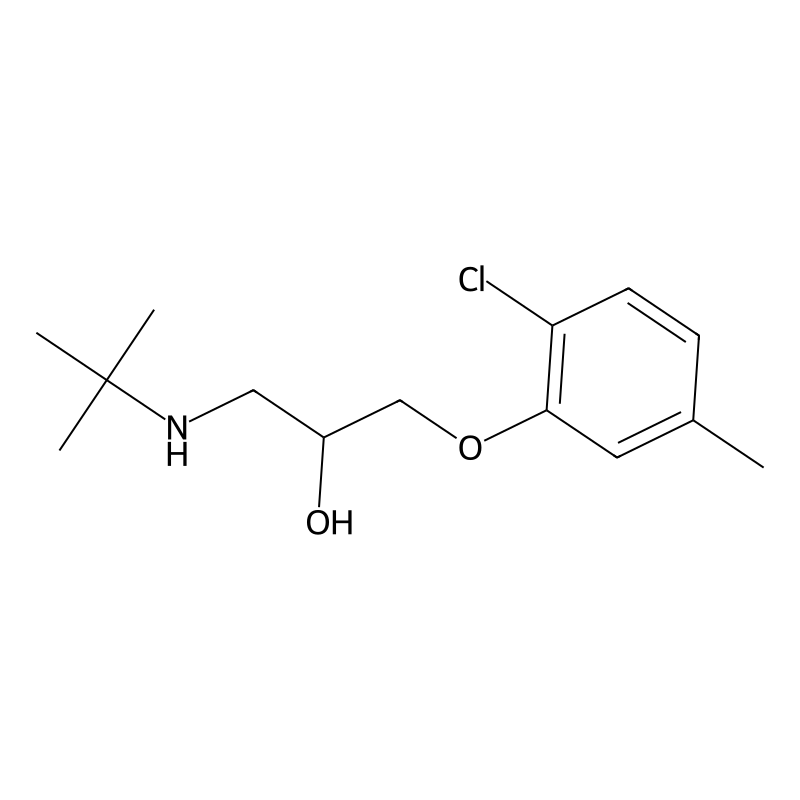

Bupranolol is a non-selective beta blocker, primarily recognized for its strong membrane stabilizing activity and lack of intrinsic sympathomimetic activity. It is chemically classified as 1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol, with the molecular formula and a molar mass of approximately 271.79 g/mol . This compound exhibits pharmacological properties similar to propranolol, another well-known beta blocker, and is utilized in the treatment of various cardiovascular conditions, including hypertension and tachycardia. Bupranolol is administered orally or topically, with eye drops formulated for glaucoma treatment .

Bupranolol undergoes several chemical transformations, primarily through metabolic processes. The compound is rapidly absorbed from the gastrointestinal tract but experiences significant first-pass metabolism, with over 90% being metabolized before reaching systemic circulation. The main metabolic product is carboxybupranolol, formed by the oxidation of a methyl group on the benzene ring to a carboxyl group . This metabolite accounts for approximately 88% of bupranolol's renal excretion within 24 hours .

Bupranolol functions as an antagonist at beta-adrenergic receptors, specifically targeting beta-1 and beta-2 receptors while exhibiting lower affinity for beta-3 receptors . Its mechanism of action involves inhibiting sympathetic stimulation by competing with catecholamines for binding at these receptors. This leads to a decrease in heart rate, cardiac output, and blood pressure, contributing to its therapeutic effects in managing cardiovascular conditions . Additionally, recent studies suggest that S-bupranolol, an enantiomer of bupranolol, may have enhanced antinociceptive effects compared to propranolol, indicating potential applications in pain management .

The synthesis of bupranolol typically involves several steps starting from readily available aromatic compounds. One common method includes:

- Formation of the ether: Reacting a chlorinated aromatic compound with a tert-butylamine derivative.

- Reduction: The resulting intermediate can be reduced to yield bupranolol.

- Purification: The final product is purified through crystallization or chromatography techniques.

Specific synthetic routes may vary based on desired purity and yield but generally follow these principles .

Bupranolol is primarily used for:

- Hypertension: Reducing high blood pressure through its beta-blocking effects.

- Tachycardia: Managing elevated heart rates.

- Glaucoma: As an eye drop formulation to lower intraocular pressure.

Additionally, research into its analgesic properties suggests potential applications in pain management, particularly with its S-enantiomer showing promise in reducing pain without significant side effects .

Bupranolol exhibits interactions similar to other non-selective beta blockers. Notably:

- It may increase the risk of hypersensitivity reactions when combined with certain allergens.

- Co-administration with other medications that affect blood pressure can lead to additive effects or increased risk of hypotension .

- Its metabolism can be influenced by cytochrome P450 enzymes, which are involved in drug-drug interactions that may alter bupranolol's efficacy and safety profile .

Bupranolol shares structural and functional similarities with several other beta blockers. Notable compounds include:

| Compound | Type | Key Features |

|---|---|---|

| Propranolol | Non-selective | Well-established use in anxiety and hypertension |

| Atenolol | Selective (beta-1) | Primarily targets heart rate reduction |

| Metoprolol | Selective (beta-1) | Commonly used for heart failure and hypertension |

| Nadolol | Non-selective | Longer half-life; used for hypertension |

| Timolol | Non-selective | Used topically for glaucoma |

Uniqueness of Bupranolol: Bupranolol's strong membrane stabilizing activity distinguishes it from many other beta blockers, which may not exhibit this property. Additionally, its unique pharmacokinetic profile—especially regarding its metabolites—provides specific therapeutic advantages in certain clinical scenarios .

Stereochemical Properties and Absolute Configuration

Bupranolol contains a single chiral center located on the carbon atom bearing the hydroxyl group in the propanol chain [16] [18]. The compound exists as two enantiomers: the S(-) and R(+) configurations [17] [19]. The chiral center is situated at the secondary carbon atom directly attached to the hydroxyl group, which is a characteristic feature common to beta-adrenergic blocking agents [32].

The stereochemical configuration follows the Cahn-Ingold-Prelog priority rules, where the spatial arrangement of substituents around the chiral carbon determines the absolute configuration [18]. The S-enantiomer of bupranolol demonstrates superior pharmacological activity compared to the R-enantiomer, exhibiting greater antinociceptive efficacy and a more favorable preclinical profile [19]. This stereoselectivity is consistent with other beta-blockers, where the S(-) enantiomers typically possess the primary beta-blocking activity [17] [32].

Computational studies and molecular modeling approaches have been employed to analyze the three-dimensional structure and conformational preferences of bupranolol [29] [30]. The stereochemical properties are crucial for understanding the compound's interaction with biological receptors and its overall pharmacological profile [21].

| Stereochemical Parameter | Description |

|---|---|

| Number of Chiral Centers | 1 [2] |

| Chiral Center Location | Secondary carbon with hydroxyl group [18] |

| Enantiomeric Forms | S(-) and R(+) [17] |

| Active Enantiomer | S(-) configuration [19] |

| Configuration Determination | Cahn-Ingold-Prelog rules [18] |

Conformational Analysis via X-ray Crystallography

X-ray crystallography represents the most definitive method for determining the absolute configuration and three-dimensional structure of chiral pharmaceutical compounds [5] [39]. Single crystal X-ray diffraction techniques provide detailed information about unit cell parameters, space group symmetry, and atomic positions within the crystal lattice [14] [35].

The crystallographic analysis of bupranolol requires the formation of suitable single crystals through controlled crystallization processes [39]. X-ray powder diffraction data have been utilized for the structural characterization of related beta-blocking agents, providing insights into their crystalline forms and polymorphic behavior [20]. The crystal structure determination involves the measurement of diffraction angles and intensities to construct electron density maps and establish atomic coordinates [14].

Crystallographic studies of phenoxypropanol derivatives, including bupranolol analogs, have revealed important structural features related to their conformational preferences [38]. The crystal packing arrangements and intermolecular interactions influence the overall stability and physical properties of the compound [35]. Space group determination is essential for accurate structural refinement and understanding of the molecular arrangement within the crystal [31] [35].

The conformational analysis through X-ray crystallography provides critical information about bond lengths, bond angles, and torsional angles that define the three-dimensional molecular geometry [6]. These structural parameters are fundamental for understanding the compound's behavior in biological systems and its interaction with target receptors [29].

| Crystallographic Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Define crystal lattice parameters [31] |

| Space Group | Describes crystal symmetry [35] |

| Atomic Coordinates | Establish three-dimensional structure [14] |

| Bond Lengths and Angles | Define molecular geometry [6] |

| Intermolecular Interactions | Influence crystal packing [35] |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about bupranolol through both proton (¹H) and carbon-13 (¹³C) measurements [10] [11]. The technique exploits the magnetic properties of atomic nuclei to determine molecular structure and chemical environment [11]. Beta-blocker compounds, including bupranolol, exhibit characteristic nuclear magnetic resonance patterns that facilitate their identification and structural elucidation [23].

Proton nuclear magnetic resonance spectroscopy of bupranolol reveals distinct chemical shift patterns corresponding to different proton environments within the molecule [22] [24]. The aromatic protons from the chloromethylphenoxy group appear in the downfield region between 6.5-8.2 parts per million [24]. The aliphatic protons, including those from the tert-butyl group and the propanol chain, resonate at characteristic frequencies that enable structural assignment [22].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of bupranolol [25] [28]. The technique distinguishes between different carbon environments, with electronegative substituents causing characteristic downfield shifts [25]. The carbonyl and aromatic carbons appear at higher chemical shifts compared to aliphatic carbons, facilitating structural identification [25].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond connectivity, enable complete assignment of proton and carbon resonances [23]. These advanced techniques provide definitive structural confirmation and support stereochemical assignments [23].

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons | 6.5-8.2 [24] |

| Aliphatic Protons | 0.9-4.8 [24] |

| Hydroxyl Proton | 4.8-6.0 [24] |

| Aromatic Carbons | 110-160 [25] |

| Aliphatic Carbons | 10-80 [25] |

Infrared Spectroscopy

Infrared spectroscopy analyzes the vibrational frequencies of molecular bonds within bupranolol, providing characteristic fingerprint information for structural identification [12] [15]. The technique measures the absorption of infrared radiation by molecular vibrations, yielding unique spectral patterns for different functional groups [26].

The infrared spectrum of bupranolol exhibits characteristic absorption bands corresponding to its functional groups [12] [26]. The hydroxyl group produces a broad absorption band in the region of 3100-3500 wavenumbers per centimeter, while the aromatic carbon-hydrogen stretches appear around 3000 wavenumbers per centimeter [26]. The carbon-oxygen stretching vibrations occur in the range of 1000-1300 wavenumbers per centimeter [26].

The presence of the tert-butyl amino group contributes distinctive absorption patterns in the nitrogen-hydrogen stretching region [26]. The chlorinated aromatic ring system produces characteristic carbon-chlorine stretching vibrations and aromatic skeletal vibrations [15]. These spectral features collectively provide a unique infrared fingerprint for bupranolol identification [12].

Fourier transform infrared spectroscopy offers enhanced sensitivity and resolution for detailed structural analysis [15]. The technique enables identification of functional groups and verification of structural assignments through comparison with reference spectra [26].

| Functional Group | Infrared Absorption Range (cm⁻¹) |

|---|---|

| Hydroxyl Stretch | 3100-3500 [26] |

| Aromatic Carbon-Hydrogen | ~3000 [26] |

| Carbon-Oxygen Stretch | 1000-1300 [26] |

| Nitrogen-Hydrogen Stretch | 3200-3500 [26] |

| Aromatic Skeletal | 1400-1600 [26] |

Mass Spectrometry

Mass spectrometry provides molecular weight determination and fragmentation pattern analysis for bupranolol structural characterization [13] [27]. The technique involves ionization of the molecule followed by mass analysis of the resulting ions and fragments [27]. Electrospray ionization and electron impact ionization are commonly employed methods for generating molecular ions [13].

The molecular ion peak of bupranolol appears at mass-to-charge ratio 271, corresponding to its molecular weight [1] [4]. Fragmentation patterns provide structural information through the analysis of characteristic fragment ions [27] [37]. The loss of specific functional groups generates predictable fragmentation pathways that confirm the molecular structure [27].

Beta-blocker compounds exhibit distinctive mass spectral fragmentation patterns that enable their differentiation and identification [37]. The phenoxypropanol backbone produces characteristic fragment ions through cleavage at specific bonds [37]. The tert-butyl amino group undergoes predictable fragmentation, yielding diagnostic ions for structural confirmation [37].

High-resolution mass spectrometry provides accurate mass measurements that support molecular formula determination [13]. Tandem mass spectrometry techniques enable detailed fragmentation analysis and structural elucidation [13]. These advanced methods offer enhanced specificity for compound identification and purity assessment [37].

| Mass Spectrometry Parameter | Value/Range |

|---|---|

| Molecular Ion Peak | m/z 271 [1] |

| Base Peak | Variable depending on conditions |

| Characteristic Fragments | Phenoxy, propanol, tert-butyl ions [37] |

| Ionization Methods | Electrospray, electron impact [13] |

| Detection Sensitivity | Nanogram to picogram levels [37] |

The synthesis of bupranolol follows established methodologies for β-adrenergic blocking agents, employing epoxide chemistry as the central strategy. Racemic bupranolol synthesis begins with the reaction of 2-chloro-5-methylphenol with epichlorohydrin under basic conditions to form the key intermediate 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane [1] [2]. This glycidyl ether formation represents a critical step that establishes the carbon framework necessary for subsequent β-blocker construction [3] [4].

The conventional racemic pathway proceeds through nucleophilic ring opening of the epoxide intermediate with tert-butylamine, yielding racemic bupranolol in moderate to good yields [5] [6] [7]. This approach has been extensively documented in pharmaceutical literature and represents the most straightforward synthetic route for research applications [8] [9].

Enantiopure synthesis pathways have been developed to address the pharmacological significance of chirality in β-blockers. The S-enantiomer typically exhibits significantly higher β-adrenergic antagonist activity compared to the R-enantiomer [10] [11]. Multiple strategies have emerged for accessing enantiopure bupranolol, including asymmetric synthesis from chiral starting materials and resolution of racemic intermediates [12] [13].

Enzymatic approaches utilizing lipase-catalyzed kinetic resolution have shown particular promise for large-scale preparation of enantiopure β-blockers [11] [14]. These methods employ lipases such as Amano PS-IM to selectively acetylate one enantiomer of chlorohydrin intermediates, allowing separation and subsequent conversion to enantiopure bupranolol with enantiomeric excesses exceeding 99% [11] [15].

Alternative chemoenzymatic routes involve the preparation of enantiopure chlorohydrin building blocks through alcohol dehydrogenase-catalyzed reduction of prochiral ketones [11] [15]. Specifically, the use of E. coli cells harboring overexpressed Lactobacillus kefir alcohol dehydrogenase enables anti-Prelog reduction of ketone precursors to generate (S)-chlorohydrin intermediates with excellent enantioselectivity [11].

Epoxide Intermediate Utilization in Chirality Control

The epoxide intermediate 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane serves as the pivotal chiral building block in bupranolol synthesis [3] [1] [2]. This compound, with CAS number 53732-26-6, exhibits unique crystallization properties that enable efficient chiral resolution [2]. The epoxide demonstrates conglomerate behavior, meaning racemic mixtures crystallize as physical mixtures of enantiopure crystals rather than racemic compounds [3] [2].

This conglomerate property facilitates resolution through direct entrainment procedures, where preferential crystallization of one enantiomer can be achieved under controlled conditions [3] [2]. The entrainment process involves seeding racemic solutions with small amounts of enantiopure crystals, leading to preferential growth of the seeded enantiomer [4] [2].

Mechanistic studies of epoxide ring opening reveal that nucleophilic attack by tert-butylamine occurs preferentially at the less hindered carbon center, consistent with SN2 reaction mechanisms [11] [16]. The regioselectivity of this ring opening is crucial for maintaining the correct stereochemistry in the final β-blocker structure [16] [17].

Advanced synthetic approaches employ chiral epoxides prepared through asymmetric epoxidation methodologies [18] [19]. The Sharpless asymmetric epoxidation protocol has been adapted for preparing enantiopure aryl glycidyl ethers, though specific applications to bupranolol precursors require optimization of catalyst systems and reaction conditions [20] [19].

Continuous flow synthesis methods have been developed for epoxide preparation and subsequent aminolysis reactions [16] [17]. These approaches offer improved control over reaction conditions and enable telescoped synthetic sequences that minimize isolation of reactive intermediates [16] [17].

Phase Behavior During Crystallization

The crystallization behavior of bupranolol and its intermediates exhibits distinct patterns that significantly impact purification and enantiomeric enrichment processes. Racemic bupranolol demonstrates anticonglomerate behavior, where the racemic compound is more thermodynamically stable than either pure enantiomer [3] [2]. This property complicates direct resolution but enables unique purification strategies.

In anticonglomerate systems, recrystallization processes can lead to enantiomeric enrichment in mother liquors rather than in crystalline precipitates [2]. During recrystallization of racemic bupranolol hydrochloride, almost enantiopure material accumulates in the mother liquor while the crystalline precipitate remains racemic [2]. This counter-intuitive behavior provides an alternative pathway for enantiomeric enrichment that differs from conventional crystallization-based resolutions [3].

Hydrogen bonding patterns play crucial roles in determining crystal packing arrangements [21]. Both racemic and enantiopure forms of related intermediates such as 3-(2-chloro-5-methylphenoxy)propane-1,2-diol exhibit distinct supramolecular synthons [21]. In racemic crystals, heterochiral chains form where molecules with different configurations alternate, while enantiopure crystals show homochiral chain formation [21].

The influence of chiral environment on crystallization behavior has been extensively documented [21] [2]. Temperature, solvent composition, and concentration effects all contribute to phase behavior modifications that can be exploited for purification purposes [22] [23].

Polymorphic behavior in bupranolol systems requires careful control of crystallization conditions [2]. Different polymorphic forms may exhibit varying dissolution rates, bioavailability characteristics, and stability profiles, making polymorph control essential for pharmaceutical development [22] [2].

Industrial-Scale Production Methodologies

Industrial synthesis of bupranolol requires optimization of multiple parameters including yield, purity, cost-effectiveness, and environmental impact. Large-scale epoxide chemistry presents unique challenges related to safety, handling, and waste minimization [24] [25]. Epichlorohydrin, a key starting material, requires specialized handling procedures due to its carcinogenic properties and high reactivity [24].

Process intensification strategies have been developed to address industrial production challenges [24]. One-pot synthetic procedures that avoid isolation of reactive intermediates can improve overall efficiency and reduce waste generation [24]. Deep eutectic solvents have emerged as environmentally benign alternatives to conventional organic solvents for epoxide ring-opening reactions [24].

The development of continuous manufacturing processes offers advantages for industrial bupranolol production [16] [17]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles for handling reactive intermediates [16]. Telescoped synthetic sequences can combine epoxide formation and aminolysis steps in continuous reactors [16] [17].

Scale-up considerations include reactor design, heat management, and purification methodology optimization [26] [24]. The exothermic nature of epoxide ring-opening reactions requires careful temperature control to prevent runaway reactions and maintain product quality [24]. Industrial reactors must accommodate these thermal management requirements while maintaining efficient mixing and mass transfer [26].

Quality control systems for industrial production must address enantiomeric purity, chemical purity, and polymorph control [2]. Analytical methods including chiral HPLC, differential scanning calorimetry, and X-ray diffraction enable comprehensive characterization of final products [10] [2]. Process analytical technology can provide real-time monitoring of critical quality attributes during manufacturing [24].

Environmental considerations in industrial bupranolol synthesis focus on solvent selection, waste minimization, and energy efficiency [24]. Green chemistry principles guide the selection of safer reagents and the development of atom-economical synthetic routes [24] [27]. Solvent recovery and recycling systems can significantly reduce environmental impact and production costs [24].

| Intermediate | CAS Number | Molecular Formula | Role | Crystal Form |

|---|---|---|---|---|

| 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane | 53732-26-6 | C₁₀H₁₁ClO₂ | Key epoxide intermediate | Conglomerate |

| 3-(2-chloro-5-methylphenoxy)propane-1,2-diol | N/A | C₁₀H₁₃ClO₃ | Diol precursor | N/A |

| Bupranolol free base | 14556-46-8 | C₁₄H₂₂ClNO₂ | Final product | Anticonglomerate |

| Bupranolol hydrochloride | 15148-80-8 | C₁₄H₂₃Cl₂NO₂ | Salt form | Stable salt |

| Compound | Crystal System | Resolution Method | Solubility Behavior |

|---|---|---|---|

| rac-Bupranolol | Anticonglomerate | Mother liquor enrichment | Variable |

| (S)-Bupranolol | Enantiopure | Direct crystallization | Different from racemate |

| rac-Epoxide | Conglomerate | Entrainment | Resolvable |

| (S)-Epoxide | Enantiopure | Asymmetric synthesis | Enantiopure |